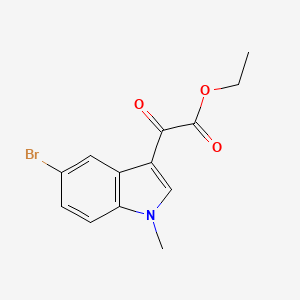
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the indole ring, a methyl group at the 1-position, and an ethyl ester group at the 2-position of the oxoacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate typically involves the condensation of 5-bromo-1-methyl-1H-indole-3-carboxaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the oxoacetate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indole ring can be oxidized to form various quinonoid structures using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., acetone), and acidic or basic conditions.
Major Products Formed
Substitution: Various substituted indole derivatives.
Reduction: Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-hydroxyacetate.
Oxidation: Quinonoid indole derivatives.
Applications De Recherche Scientifique
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols and the oxidation of o-diphenols, thereby reducing melanin production . In anticancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Similar structure but with a carboxylate group instead of an oxoacetate moiety.
Ethyl 7-bromo-1H-indole-2-carboxylate: Similar structure but with the bromine atom at the 7-position.
Ethyl 3-methyl-1H-indole-2-carboxylate: Similar structure but without the bromine atom.
Uniqueness
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and the oxoacetate moiety at the 2-position make it a valuable intermediate for the synthesis of various bioactive compounds.
Propriétés
Formule moléculaire |
C13H12BrNO3 |
|---|---|
Poids moléculaire |
310.14 g/mol |
Nom IUPAC |
ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)10-7-15(2)11-5-4-8(14)6-9(10)11/h4-7H,3H2,1-2H3 |
Clé InChI |
AMQGCZYPMGLYQA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1=CN(C2=C1C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12043962.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12043966.png)

![3-methyl-7-(1-naphthylmethyl)-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043978.png)
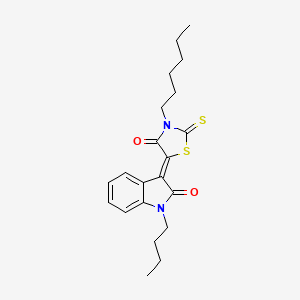
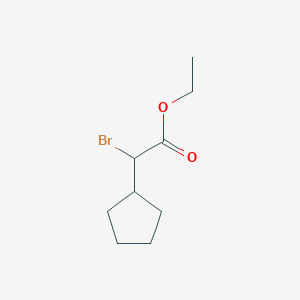
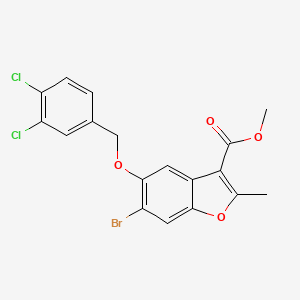
![4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B12043998.png)
![Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12044006.png)
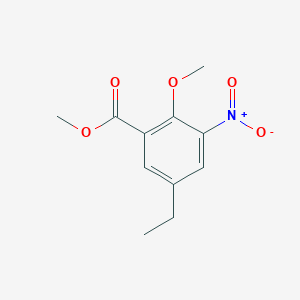
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12044018.png)

![2-(5-[(2,4-Dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-fluorophenyl)ethanone](/img/structure/B12044024.png)

